
3-Fluoro-5-methyl-N-neopentylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-methyl-N-neopentylaniline is an organic compound with the molecular formula C12H18FN It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to an aromatic ring, along with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-N-neopentylaniline typically involves the introduction of a fluorine atom into an aromatic ring, followed by the attachment of a neopentyl group to the nitrogen atom of the amine. One common method for synthesizing fluorinated aromatic compounds is the use of electrophilic fluorination reagents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a suitable solvent, such as acetonitrile or dichloromethane, and may require the presence of a catalyst or base to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity .
化学反应分析
Types of Reactions
3-Fluoro-5-methyl-N-neopentylaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding aniline derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce the corresponding aniline derivative .
科学研究应用
3-Fluoro-5-methyl-N-neopentylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
作用机制
The mechanism of action of 3-Fluoro-5-methyl-N-neopentylaniline depends on its specific applicationThe fluorine atom can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with molecular targets such as enzymes or receptors .
相似化合物的比较
Similar Compounds
3-Fluoroaniline: A simpler fluorinated aromatic amine with similar reactivity but lacking the neopentyl group.
5-Methyl-2-fluoroaniline: Another fluorinated aromatic amine with a methyl group in a different position.
N-Neopentylaniline: An aromatic amine with a neopentyl group but without the fluorine atom.
Uniqueness
3-Fluoro-5-methyl-N-neopentylaniline is unique due to the combination of the fluorine atom, methyl group, and neopentyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC 名称 |
N-(2,2-dimethylpropyl)-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C12H18FN/c1-9-5-10(13)7-11(6-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI 键 |
PPIHFFZXUPQALM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)F)NCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
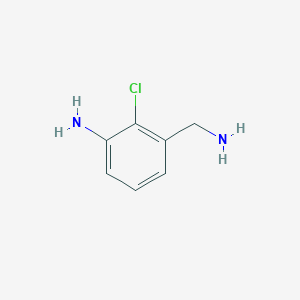
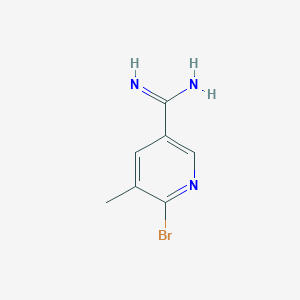
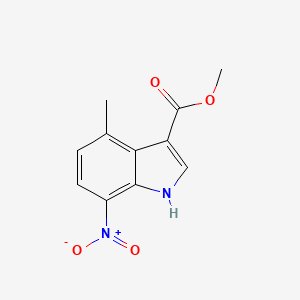


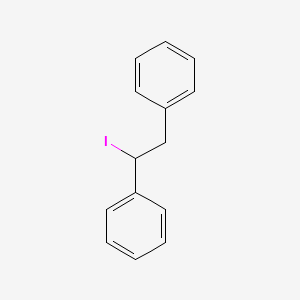
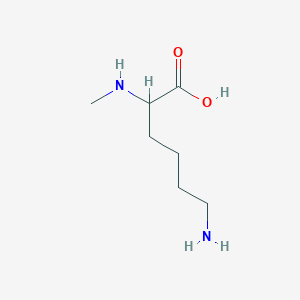
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
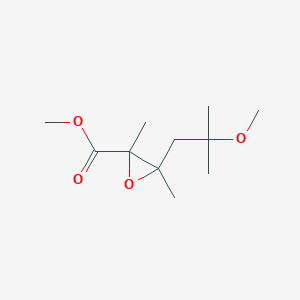
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)
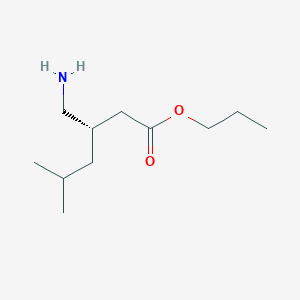
![6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)

